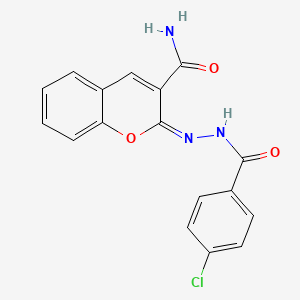
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of arylhydrazone derivatives. These compounds are known for their diverse pharmacological properties, including antibacterial, antiviral, anti-inflammatory, and antiplatelet activities .
Méthodes De Préparation
The synthesis of (E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide typically involves the condensation reaction between 4-chlorobenzoyl hydrazine and 2H-chromene-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of (E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. This results in the inhibition of bacterial growth and viral replication .
Comparaison Avec Des Composés Similaires
(E)-2-(2-(4-chlorobenzoyl)hydrazono)-2H-chromene-3-carboxamide is unique compared to other arylhydrazone derivatives due to its specific chemical structure and pharmacological properties. Similar compounds include:
(E)-2-(2-(4-fluorobenzoyl)hydrazono)-2H-chromene-3-carboxamide: This compound has a similar structure but with a fluorine atom instead of chlorine, leading to different pharmacological activities.
(E)-2-(2-(4-bromobenzoyl)hydrazono)-2H-chromene-3-carboxamide: The presence of a bromine atom in place of chlorine results in variations in its chemical reactivity and biological effects.
Propriétés
IUPAC Name |
(2E)-2-[(4-chlorobenzoyl)hydrazinylidene]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-12-7-5-10(6-8-12)16(23)20-21-17-13(15(19)22)9-11-3-1-2-4-14(11)24-17/h1-9H,(H2,19,22)(H,20,23)/b21-17+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXYPRIWLVKQKQ-HEHNFIMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NNC(=O)C3=CC=C(C=C3)Cl)O2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(/C(=N\NC(=O)C3=CC=C(C=C3)Cl)/O2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-chloro-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2357440.png)
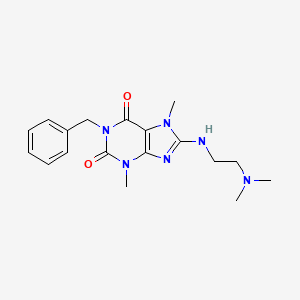
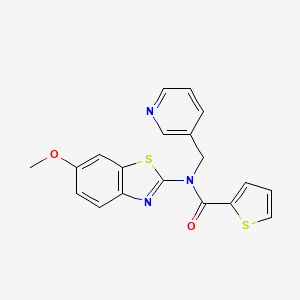
![2-Chloro-N-[(4-fluoro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B2357448.png)
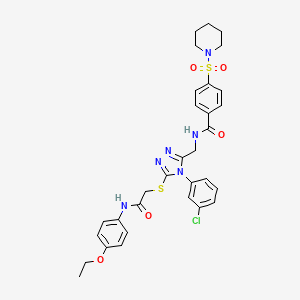
![N-(4-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
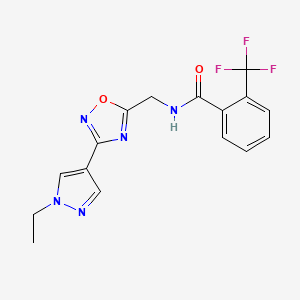

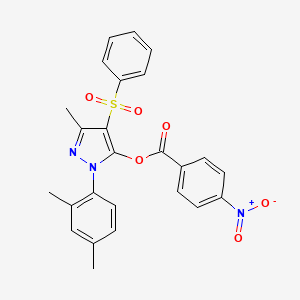
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)
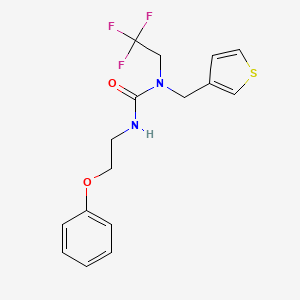
![2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2357459.png)

![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2357462.png)
